Ethyl 5-amino-1H-indazole-3-carboxylate is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of an amino group and an ethyl ester functional group, which contribute to its reactivity and biological activity. The compound's molecular formula is , with a molecular weight of approximately 205.213 g/mol .
Ethyl 5-amino-1H-indazole-3-carboxylate can be sourced from various chemical suppliers and is classified under heterocyclic compounds containing nitrogen. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development .
The synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions include controlled temperature, appropriate solvent choice, and sometimes the use of catalysts to enhance reaction rates. For industrial production, continuous flow reactors may be employed to improve efficiency and scalability .
Ethyl 5-amino-1H-indazole-3-carboxylate features a bicyclic structure consisting of an indazole ring fused with a carboxylate group and an amino substituent at the 5-position. The presence of the ethyl ester at the 3-position enhances its solubility and reactivity.
Ethyl 5-amino-1H-indazole-3-carboxylate can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, including yield and selectivity for desired products.
The mechanism of action for Ethyl 5-amino-1H-indazole-3-carboxylate primarily involves its interaction with specific biological targets, such as enzymes or receptors. By binding to the active sites of these targets, the compound can inhibit enzymatic activity or interfere with cellular processes, making it a candidate for therapeutic applications against diseases like cancer and viral infections .
While specific physical properties such as boiling point and melting point are not widely reported, the compound is known for its moderate solubility in organic solvents due to its ester functionality.
Key chemical properties include:
Ethyl 5-amino-1H-indazole-3-carboxylate has diverse applications in scientific research:
The therapeutic exploration of indazole derivatives spans over a century, evolving from simple natural product analogs to sophisticated targeted therapies. Early indazole-containing compounds emerged in the mid-20th century as antihypertensive agents and anti-inflammatory drugs, though their mechanisms remained poorly understood. The 1980s marked a turning point with the deliberate incorporation of indazole cores into drug design, recognizing their ability to mimic purine bases in enzyme binding sites. This period witnessed the development of benzindazole antimicrobials and the first indazole-based kinase inhibitors. By the early 2000s, advances in synthetic methodology enabled precise functionalization at the 3- and 5-positions, leading to compounds like ethyl 5-amino-1H-indazole-3-carboxylate (CAS# 885278-45-5) [1] [2]. This evolution accelerated with the introduction of protective group strategies, exemplified by tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS# 129488-10-4) and tert-butyl 5-amino-1H-indazole-3-carboxylate (CAS# 1293162-98-7), which solved stability issues during synthesis [3] [4]. These innovations established indazole derivatives as indispensable scaffolds in modern medicinal chemistry.
Table 1: Key Molecular Properties of Ethyl 5-Amino-1H-Indazole-3-Carboxylate and Related Derivatives
Property | Ethyl 5-Amino-1H-Indazole-3-Carboxylate | Methyl Ester Analog | 1-Boc-5-Aminoindazole |
---|---|---|---|
CAS Number | 885278-45-5 | 660411-95-0 | 129488-10-4 |
Molecular Formula | C₁₀H₁₁N₃O₂ | C₉H₉N₃O₂ | C₁₂H₁₅N₃O₂ |
Molecular Weight (g/mol) | 205.21 | 191.19 | 233.27 |
Exact Mass | 205.085 | 191.069 | 233.116 |
Topological Polar Surface Area (Ų) | 81.0 | 81.0 | 81.0 |
LogP (Calculated) | 1.90 | 1.48 | 2.10 |
Hydrogen Bond Donors | 2 | 2 | 1 |
Hydrogen Bond Acceptors | 4 | 4 | 4 |
The strategic incorporation of 5-amino functionality and 3-carboxylate ester in indazole derivatives creates a multifunctional pharmacophore with enhanced synthetic utility and target engagement potential. The 5-amino group (-NH₂) serves as a versatile handle for molecular diversification through reactions such as acylation, reductive amination, or palladium-catalyzed cross-coupling, enabling the construction of compound libraries for structure-activity relationship studies [2]. Chemically, this electron-donating group significantly alters the electronic distribution of the indazole ring system, increasing electron density at adjacent positions (C4 and C6) and facilitating electrophilic substitution reactions. This electronic modulation enhances binding to biological targets where electron-rich interactions are crucial, such as kinase ATP pockets.
Simultaneously, the ethyl ester moiety at position 3 provides a balanced approach to molecular optimization. Compared to methyl esters (e.g., methyl 5-amino-1H-indazole-3-carboxylate, CAS# 660411-95-0) [5], the ethyl ester in C10H11N3O2 demonstrates improved lipophilicity parameters (LogP 1.90 vs. 1.48 for methyl analog) while maintaining sufficient aqueous solubility for biological testing [2]. The ester functionality serves dual purposes: as a bioisostere for carboxylic acids or amides, and as a synthetic intermediate for conversion to heterocyclic amides or hydrazide derivatives. This versatility is exemplified by the commercial availability of protected variants like tert-butyl 5-amino-1H-indazole-3-carboxylate (CAS# 1293162-98-7) and tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS# 129488-10-4), which enable selective modification of either the indazole nitrogen or the 5-amino group during synthesis [3] [4]. The strategic combination of these substituents creates a molecular recognition triad – hydrogen bond donor (N-H indazole), hydrogen bond acceptor (ester carbonyl), and hydrogen bond donor/acceptor (5-amino group) – that facilitates interactions with diverse biological targets.
Structurally, ethyl 5-amino-1H-indazole-3-carboxylate differs from clinically successful indazole drugs through its bifunctional substitution pattern and synthetic versatility. While many approved indazole therapeutics feature monofunctional substitution (typically at position 3 or 5), this compound uniquely combines electron-donating (5-NH₂) and electron-withdrawing (3-COOEt) groups on the same scaffold, creating distinctive electronic properties. The 5-amino group differentiates it from drugs like Axitinib (Inlyta®), which contains a 5-indazole carbon linkage to a pyridine ring instead of the amino group. Similarly, Entrectinib (Rozlytrek®) features a 1H-indazole-5-carboxamide moiety rather than the 3-carboxylate ester with 5-amino substitution [5].
Functionally, ethyl 5-amino-1H-indazole-3-carboxylate serves primarily as a multifunctional building block rather than a direct drug candidate. This contrasts with approved indazole drugs that typically incorporate complex substituents optimized for target binding. For example, benzodiazepine-linked indazoles like Midazolam position the indazole as a terminal group rather than a central scaffold. The molecular weight (205.21 g/mol) and polar surface area (81 Ų) of ethyl 5-amino-1H-indazole-3-carboxylate are significantly lower than those of clinical indazole agents, which typically exceed 350 g/mol with polar surface areas >100 Ų, reflecting its role as a synthetic intermediate rather than a final drug molecule [1] [2]. The compound's true therapeutic potential lies in its capacity for structural elaboration into more complex derivatives that mimic clinically successful agents, particularly through transformation of its ester and amino groups into bioisosteric functionalities present in approved drugs.
Table 2: Structural Comparison with Clinically Utilized Indazole Derivatives
Compound | Core Indazole Substitution Pattern | Key Functional Groups | Therapeutic Application |
---|---|---|---|
Ethyl 5-Amino-1H-Indazole-3-Carboxylate | 3,5-Disubstituted | 5-NH₂, 3-COOCH₂CH₃ | Synthetic Intermediate |
Axitinib (Inlyta®) | 3,5-Disubstituted | 3-CN, 5-(Pyridine-2-yl) | Tyrosine Kinase Inhibitor |
Entrectinib (Rozlytrek®) | 5-Monosubstituted | 5-Carboxamide Linkage | TRK/ROS1 Inhibitor |
Benzindazole Derivatives | 1,3-Disubstituted | 1-Alkyl, 3-Carbonyl Linkage | Antibacterial Agents |
Granisetron (Kytril®) | 1,3-Disubstituted | 1-Methyl, 3-Endo-nitrogen Bicyclic Structure | 5-HT₃ Antagonist |
The ethyl ester moiety in particular provides a synthetic advantage over carboxylate-containing indazoles by offering improved solubility in organic solvents during synthetic manipulations while avoiding the potential decomposition pathways observed in tert-butyl ester-protected analogs like 1-Boc-5-aminoindazole (CAS# 129488-10-4) under acidic conditions [4]. Furthermore, the 5-amino group enables the installation of structural features found in clinical candidates through reactions that are not feasible with 5-unsubstituted indazoles or 5-haloindazoles. This includes the formation of urea linkages, sulfonamides, or aminopyridine connections that mimic those in FDA-approved kinase inhibitors. Thus, while ethyl 5-amino-1H-indazole-3-carboxylate itself may not exhibit potent pharmacological activity, it represents a strategic molecular platform for constructing next-generation indazole therapeutics with optimized target affinity and drug-like properties [2] [5].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5